molecular formula C20H23N3O5 B15084528 N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 765281-66-1

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B15084528
CAS No.: 765281-66-1
M. Wt: 385.4 g/mol
InChI Key: MWNYNKOSYUGYDD-WSDLNYQXSA-N
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Description

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylidene hydrazine moiety and an ethoxybenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by acylation with ethoxybenzoyl chloride. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. Additionally, its antioxidant properties may help protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide: Similar structure with a methylphenyl group instead of an ethoxybenzamide group.

    N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide: Contains a methylphenyl group in place of the ethoxybenzamide group.

    N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: Features a methoxyphenyl group instead of the ethoxybenzamide group.

Uniqueness

The uniqueness of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzylidene hydrazine and ethoxybenzamide moieties allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial use .

Properties

CAS No.

765281-66-1

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide

InChI

InChI=1S/C20H23N3O5/c1-4-28-16-8-6-15(7-9-16)20(25)21-13-19(24)23-22-12-14-5-10-17(26-2)18(11-14)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+

InChI Key

MWNYNKOSYUGYDD-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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